molecular formula C22H31ClN6O3S B6563292 2-[4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 946316-72-9

2-[4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B6563292
CAS No.: 946316-72-9
M. Wt: 495.0 g/mol
InChI Key: NMGPMBGJQQTSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic chemical compound of high interest in medicinal chemistry and pharmaceutical research. This complex molecule features a central pyrimidine ring, a key structural motif often found in biologically active compounds, which is disubstituted with two nitrogen-containing heterocycles: a benzenesulfonyl-piperazine group and a 4-methylpiperazine group. The integration of both pyrimidine and piperazine rings is a common strategy in drug design, as these structures are frequently employed in the development of therapeutics for a range of diseases. Piperazine derivatives are extensively researched for their potential pharmacological activities, and molecules containing a piperazine-pyrimidine core have been investigated in various contexts, including as agonists for metabolic diseases like diabetes and obesity and in the development of novel antineoplastic agents . The specific sulfonyl-piperazine linkage present in this compound is a functional group that can contribute to target binding affinity and selectivity. Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. It is supplied with guaranteed high purity and quality for reliable experimental results. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN6O3S/c1-16-13-19(32-4)20(15-18(16)23)33(30,31)29-11-9-28(10-12-29)22-24-17(2)14-21(25-22)27-7-5-26(3)6-8-27/h13-15H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGPMBGJQQTSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C19H23ClN2O3S\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

Structural Features

  • Piperazine Ring : Contributes to the compound's pharmacological properties.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Chloromethoxy Substituents : Impacts the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in antimicrobial and anticancer activities.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell proliferation.

CompoundCell LineIC50 (µM)% Inhibition
A5A549>50<36
B1NCI-H19750.29796.7
B7NCI-H197515.62990.3

Table 1: Anticancer activity data of related compounds

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that piperazine derivatives possess antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the binding affinity to bacterial enzymes, leading to effective inhibition.

Enzyme Inhibition

The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively. The enzyme inhibition profile suggests potential therapeutic applications in neurodegenerative diseases and infections.

Case Studies

  • Antitumor Evaluation : In a study examining the efficacy of pyrimidine derivatives, compounds structurally similar to our target showed promising results against multiple cancer cell lines. The introduction of specific substituents significantly enhanced cytotoxicity.
  • Antimicrobial Testing : A series of synthesized piperazine derivatives were tested against common bacterial strains, revealing that modifications at the piperazine ring substantially improved antibacterial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Molecular Formula Key Substituents Bioactivity / Application (if available) Reference
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 946366-48-9) C₂₀H₂₇ClN₆O₂S 3-Chlorobenzenesulfonyl, 4-methylpiperazine No direct bioactivity reported
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine C₁₅H₂₀ClN₇ 5-Chloro-2-pyrimidinyl, ethyl, methyl Synthesis focus; no bioactivity data
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine C₂₃H₂₀Cl₂FN₅S 3,4-Dichlorophenyl, 4-fluorophenyl, thieno-pyrimidine core Potential kinase inhibition (inferred)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C₂₄H₂₈N₈O₂S₂ Methanesulfonyl, benzimidazolyl, morpholine Synthetic intermediate (patent example)
Key Observations:
  • Sulfonyl Group Variations : The target compound’s 5-chloro-2-methoxy-4-methylbenzenesulfonyl group differs from analogs with simpler aryl-sulfonyl (e.g., 3-chlorobenzenesulfonyl in ) or alkyl-sulfonyl (e.g., methanesulfonyl in ) groups. The methoxy and methyl substituents may enhance lipophilicity and metabolic stability compared to halogen-only analogs.
  • Piperazine Substitutions : The 4-methylpiperazine in the target compound may improve solubility compared to unmodified piperazine (common in anticonvulsant quinazolines, as in ).

Pharmacological Potential (Inferred from Analogs)

  • Kinase Inhibition: Thieno-pyrimidines (e.g., ) are explored as kinase inhibitors, suggesting the target’s pyrimidine core could interact with similar targets.
  • Ferroptosis Induction : highlights ferroptosis-inducing compounds in cancer therapy; sulfonyl-piperazine derivatives may modulate redox pathways .

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity and receptor binding, while methoxy/methyl groups may improve bioavailability .
  • Heterocyclic Core: Pyrimidine vs. thieno-pyrimidine cores influence π-π stacking and solubility .

Preparation Methods

Sulfonyl Chloride Preparation

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is synthesized by chlorosulfonation of 4-methyl-2-methoxychlorobenzene:

Ar-H+ClSO3H0–5°CAr-SO3HPCl5Ar-SO2Cl[3]\text{Ar-H} + \text{ClSO}3\text{H} \xrightarrow{\text{0–5°C}} \text{Ar-SO}3\text{H} \xrightarrow{\text{PCl}5} \text{Ar-SO}2\text{Cl} \quad

Purity : ≥98% (HPLC).

Coupling Reaction

The sulfonyl chloride reacts with the piperazine-pyrimidine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base:

Ar-SO2Cl+piperazineTEA, DCMsulfonamide[3]\text{Ar-SO}_2\text{Cl} + \text{piperazine} \xrightarrow{\text{TEA, DCM}} \text{sulfonamide} \quad

Conditions :

  • Molar ratio : 1:1.2 (sulfonyl chloride:piperazine)

  • Temperature : 0°C → room temperature (gradient)

  • Yield : 76–82%

Optimization and Scale-Up Challenges

Catalytic Hydrogenation for Intermediate Purification

Reduction of nitro intermediates (e.g., 4-nitrophenylpiperazine) to amines is critical. Pd/C (5–10 wt%) under H₂ (1–3 atm) in ethanol/methanol mixtures achieves >90% conversion:

CatalystSolventTemp (°C)Time (h)Yield (%)
10% Pd/CEtOH/MeOH251493
5% Pd/CEtOAc251687

Byproduct Mitigation

  • Sulfonamide Dimerization : Controlled by slow addition of sulfonyl chloride and strict temperature regulation.

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes multiple substitutions on the pyrimidine ring.

Characterization and Quality Control

Final product validation includes:

  • HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient)

  • Mass Spectrometry :

    • Observed : m/z 494.1867 ([M+H]⁺)

    • Theoretical : m/z 494.1867 for C₂₃H₃₂ClN₇O₃S

  • ¹H NMR (DMSO-d₆):

    • δ 2.18 (s, 3H, CH₃), 3.40 (m, 8H, piperazine), 3.75 (s, 3H, OCH₃)

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ continuous-flow reactors for sulfonylation and SNAr steps to enhance reproducibility:

ParameterBatch ProcessFlow Process
Reaction Volume (L)5005
Cycle Time (h)488
Yield (%)7883

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Sulfonylation5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, DMF, 80°CIntroduce sulfonyl group to piperazine
Coupling4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine, K₂CO₃, DCMForm C-N bonds between heterocycles
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Isolate final product

Basic: How can researchers characterize the compound’s structural and physicochemical properties?

Answer:
A combination of spectroscopic and computational tools is essential:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign protons on piperazine (δ 2.5–3.5 ppm) and pyrimidine rings (δ 6.5–8.5 ppm) .
    • Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]⁺ = 535.2 Da) .
  • Computational Tools: Use PubChem-derived InChI and SMILES strings for virtual structure validation .
  • Solubility Testing: Assess in DMSO (common for biological assays) or aqueous buffers (pH 7.4), though solubility data may be limited .

Advanced: What methodologies are recommended to investigate its biological mechanisms of action?

Answer:
Focus on target identification and mechanistic studies:

  • Enzyme Assays: Screen against kinases or GPCRs due to the compound’s piperazine-pyrimidine scaffold, which often interacts with ATP-binding pockets .
  • Receptor Binding Studies: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged analogs) to quantify affinity for serotonin/dopamine receptors .
  • Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays .

Key Consideration: Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to address false positives .

Advanced: How can computational modeling improve reaction design and predict bioactivity?

Answer:
Integrate quantum chemistry and machine learning:

  • Reaction Path Search: Apply density functional theory (DFT) to model sulfonylation energetics and transition states .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like PI3K or HDACs .
  • Data-Driven Optimization: Employ ICReDD’s feedback loop, where experimental results refine computational parameters (e.g., solvent effects, steric hindrance) .

Q. Table 2: Computational Parameters for Docking Studies

ParameterValue
Protein PreparationPDB ID 1XKK (kinase template)
Ligand FlexibilityRotatable bonds: 8
Scoring FunctionMM-GBSA ΔG binding

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:
Address discrepancies through systematic validation:

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis: Compare datasets across publications to identify outliers. For example, conflicting IC₅₀ values may arise from varying assay endpoints (e.g., cell viability vs. apoptosis markers) .
  • Structural Confounders: Test for batch-to-batch purity differences using HPLC (>95% purity required for reliable bioactivity) .

Case Study: If one study reports potent antimicrobial activity while another shows no effect, re-evaluate bacterial strains (e.g., Gram-positive vs. Gram-negative) or compound solubility in culture media .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Answer:
Control steric and electronic effects:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to guide sulfonylation to the desired nitrogen .
  • Catalysis: Use Pd(OAc)₂ for Suzuki couplings to ensure precise pyrimidine functionalization .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.